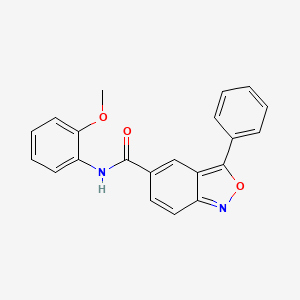

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

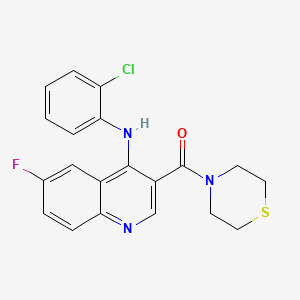

“N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the amide group might undergo hydrolysis, and the benzoxazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific data, it’s challenging to provide a detailed analysis .科学的研究の応用

Leishmaniasis Treatment

The compound has shown potential in the treatment of leishmaniasis, a parasitic disease. Studies have indicated that it can inhibit the activity of recombinant L. mexicana arginase by 68.27%, which is crucial for the parasite’s survival . Its leishmanicidal activity was further confirmed through in vivo studies, where it reduced the parasite load by 71% in an experimental model of cutaneous leishmaniasis .

Ultrastructural Studies

Ultrastructural analysis revealed that the compound induces membrane blebbing, autophagosome presence, membrane detachment, and disorganization of mitochondria and kinetoplast in parasites . This suggests that the compound causes significant cellular disruption leading to the death of the parasite.

Reactive Oxygen Species (ROS) Production

The compound triggers the production of ROS within the parasites, leading to oxidative stress and apoptosis . This mechanism of action is particularly valuable as it suggests a way to kill the parasite without harming the host cells.

Chemotherapy for Parasitic Infections

Given its potent leishmanicidal activity and ability to induce apoptosis in parasites, the compound is a promising candidate for developing new chemotherapeutic agents for parasitic infections .

Arginase Inhibition

The inhibition of arginase activity is a notable application since this enzyme plays a significant role in the urea cycle and immune suppression by parasites. The compound’s inhibitory effect on arginase could be leveraged to enhance immune responses against parasitic infections .

Fluorescent Probing

While not directly related to the exact compound , a structurally similar compound, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl) hydrazinecarbothioamide, has been synthesized as a fluorescent probe for the selective detection of Ni2+ ions . This suggests that the compound could potentially be modified for similar applications in bioimaging and diagnostics.

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-25-19-10-6-5-9-18(19)22-21(24)15-11-12-17-16(13-15)20(26-23-17)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOZACUIWQJHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)

![2-(4-Methoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2877524.png)

![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)

![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)